![molecular formula C10H19NO3 B1142887 Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl CAS No. 167255-49-4](/img/no-structure.png)

Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

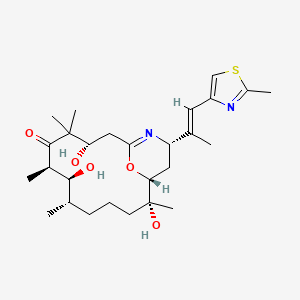

Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl (also known as 2-hydroxy-3-methylcyclopropylmethylcarbamate) is an organic compound that belongs to the class of carboxylic acids and derivatives. It is a cyclic, three-membered ring compound with a molecular formula of C5H10NO2. Carbamic acid is a colorless, odorless, and crystalline solid at room temperature. It is soluble in water and ethanol and is used in a variety of applications, including in pharmaceuticals, agrochemicals, and in research.

Applications De Recherche Scientifique

Analytical Method Development

A method was developed for determining major metabolites of synthetic pyrethroids in human urine, showcasing an application in analytical chemistry for monitoring exposure to certain chemicals. This method involves solid-phase extraction, additional liquid–liquid extraction clean-up, derivatization, and detection by gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Enantioselective Synthesis

Research demonstrates the enantioselective synthesis of 1-amino 2-methylcyclopropane carboxylic acids, highlighting the significance of stereochemistry in the development of pharmaceuticals and agrochemicals. This synthesis emphasizes the importance of cyclopropane derivatives in creating enantiomerically pure compounds (Lugano et al., 1992).

Environmental Monitoring

The study on pyrethroid metabolites in human urine not only advances analytical methodologies but also contributes to environmental health sciences by monitoring exposure levels to pesticides, thus aiding in the assessment of potential health risks associated with occupational and non-occupational exposure to synthetic pyrethroids (Arrebola et al., 1999).

Chemical Synthesis and Characterization

Advancements in the synthesis of cyclopropane derivatives, such as the detailed work on 2,2-dimethylcyclopropane carboxylic acid, provide foundational knowledge for the development of novel compounds with potential applications in medicine and agriculture. These studies contribute to the broader field of organic synthesis, offering new methods and strategies for creating complex molecules (Gong, 2007).

Medicinal Chemistry

Research into the pharmacological action of carbamic esters demonstrates the exploration of chemical structures for therapeutic purposes, specifically investigating the physostigmine-like actions of various carbamic esters. This line of research is crucial for the development of new drugs by understanding the relationship between chemical structure and biological activity (Aeschlimann & Reinert, 1931).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl involves the reaction of 2-(hydroxymethyl)cyclopropylmethanol with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate. This intermediate is then reacted with hydroxylamine hydrochloride to form the desired compound.", "Starting Materials": [ "2-(hydroxymethyl)cyclopropylmethanol", "tert-butyl chloroformate", "base", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 2-(hydroxymethyl)cyclopropylmethanol in anhydrous dichloromethane.", "Step 2: Add tert-butyl chloroformate to the solution.", "Step 3: Add a base, such as triethylamine, to the mixture and stir for several hours at room temperature.", "Step 4: Remove the solvent under reduced pressure and dissolve the resulting tert-butyl carbamate in water.", "Step 5: Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 6: Adjust the pH of the solution to neutral and extract the product with an organic solvent, such as dichloromethane.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the desired compound Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl." ] } | |

Numéro CAS |

167255-49-4 |

Nom du produit |

Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |

Formule moléculaire |

C10H19NO3 |

Poids moléculaire |

201.26276 |

Synonymes |

Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.